
2-nitro-N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-nitro-N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H12F3N5O5S2 and its molecular weight is 499.44. The purity is usually 95%.
BenchChem offers high-quality 2-nitro-N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-nitro-N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Nitroimidazole Derivatives as Tumor Hypoxia Markers
Research on nitroimidazole-based compounds, like the one discussed, has shown promising applications in identifying hypoxic cells within tumors. Nitroimidazole derivatives have been synthesized and evaluated for their ability to accumulate selectively in hypoxic tumor cells, providing a mechanism for identifying tumor hypoxia, a condition associated with poor prognosis and resistance to therapy. These compounds, when labeled with radioactive isotopes, could potentially serve as diagnostic markers for imaging tumor hypoxia through techniques such as positron emission tomography (PET) or single-photon emission computed tomography (SPECT) (Zejun Li et al., 2005).
Antimicrobial and Antitubercular Activities
Similar compounds with nitrothiazole and thiadiazole moieties have been explored for their antimicrobial and antitubercular activities. The presence of nitro groups along with a thiadiazole ring structure has been found to contribute to significant antimicrobial properties. These compounds have been synthesized and tested against various bacterial and fungal strains, showing potential as new therapeutic agents against infections and diseases like tuberculosis (Pushkal Samadhiya et al., 2013).
Carbonic Anhydrase Inhibition
Thiadiazole derivatives have also been investigated for their carbonic anhydrase inhibitory properties. This enzyme is involved in many physiological processes, and its inhibition can be beneficial for treating conditions like glaucoma, epilepsy, and mountain sickness. Novel metal complexes of thiadiazole derivatives have shown strong inhibitory effects on carbonic anhydrase, surpassing even standard inhibitors in efficacy. Such findings indicate the potential for developing new classes of inhibitors based on thiadiazole and similar compounds for therapeutic use (Nurgün Büyükkıdan et al., 2013).
Molecular Electronics
The incorporation of nitro groups in molecular structures has been exploited in the field of molecular electronics, particularly for developing devices with negative differential resistance and high on-off ratios. Compounds containing nitroamine redox centers have demonstrated exceptional electronic properties, making them suitable for use in molecular electronic devices, sensors, and switches. This highlights the potential application of nitro-substituted compounds in nanotechnology and electronic device fabrication (Chen et al., 1999).
Eigenschaften
IUPAC Name |
2-nitro-N-[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5O5S2/c19-18(20,21)31-11-7-5-10(6-8-11)22-14(27)9-32-17-25-24-16(33-17)23-15(28)12-3-1-2-4-13(12)26(29)30/h1-8H,9H2,(H,22,27)(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNZAOXMNIFAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


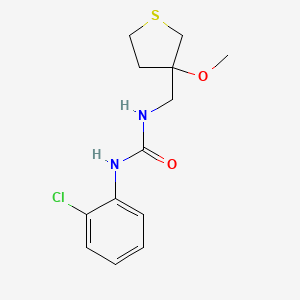
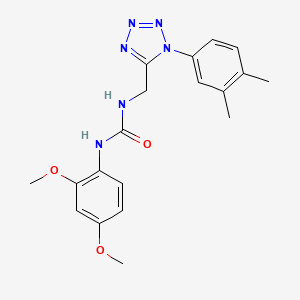
![N-(4-chlorophenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2562349.png)
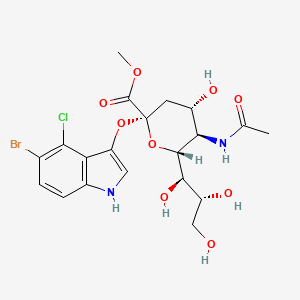

![N~4~-(4-fluorophenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2562353.png)
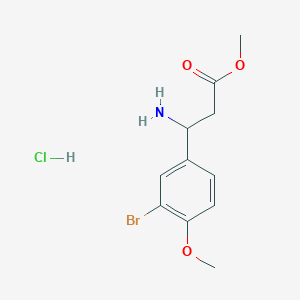

![2-benzamido-N-(2-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2562356.png)

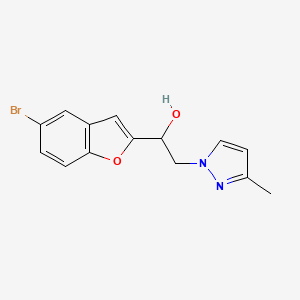
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2562366.png)
![N-(3,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2562367.png)